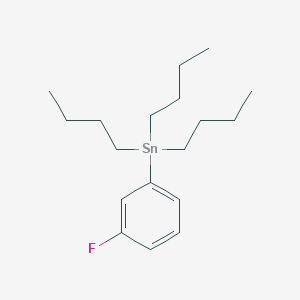Tributyl(3-fluorophenyl)stannane
CAS No.: 62942-25-0
Cat. No.: VC7988287
Molecular Formula: C18H31FSn
Molecular Weight: 385.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62942-25-0 |
|---|---|
| Molecular Formula | C18H31FSn |
| Molecular Weight | 385.1 g/mol |
| IUPAC Name | tributyl-(3-fluorophenyl)stannane |
| Standard InChI | InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |
| Standard InChI Key | SJGDHLUHQMPKTG-UHFFFAOYSA-N |
| SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)F |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)F |
Introduction
Structural and Physicochemical Properties
Tributyl(3-fluorophenyl)stannane belongs to the organotin family, with a molecular formula of C₁₈H₃₁FSn and a molecular weight of 385.15 g/mol. The meta-fluorophenyl group introduces distinct electronic effects compared to para- or ortho-substituted analogs, influencing both reactivity and stability. Key physicochemical parameters include:
The fluorine substituent at the meta position creates moderate electron-withdrawing effects, enhancing electrophilicity at the tin center while maintaining steric accessibility for cross-coupling reactions. Nuclear magnetic resonance (NMR) data for analogous compounds reveal characteristic shifts:
-
¹¹⁹Sn NMR: δ ≈ -120 to -125 ppm (consistent with tetravalent Sn)
-
¹H NMR: Aromatic protons resonate at δ 6.8–7.3 ppm, with coupling constants (J = 8–10 Hz) indicative of meta substitution .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of tributyl(3-fluorophenyl)stannane typically follows a transmetallation strategy:
-
Grignard Formation: 3-Fluorophenylmagnesium bromide is prepared by reacting 3-bromofluorobenzene with magnesium turnings in tetrahydrofuran (THF) under inert atmosphere .
-
Tin Electrophile Quenching: The Grignard reagent is treated with tributyltin chloride at -78°C to 0°C, yielding the target compound after aqueous workup .
Reaction Conditions:
-
Solvent: THF or diethyl ether
-
Temperature: -78°C (to minimize side reactions)
-
Yield: 70–85% after purification via fractional distillation or column chromatography
Industrial Production
Industrial synthesis scales the above process using continuous-flow reactors to enhance efficiency. Key considerations include:
-
Catalyst Optimization: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve reaction turnover in Stille couplings .
-
Purification: Short-path distillation under reduced pressure (10⁻² mbar) isolates the product in >95% purity .
Reactivity and Mechanistic Insights
Stille Cross-Coupling Reactions
Tributyl(3-fluorophenyl)stannane participates in Pd-catalyzed couplings with aryl/heteroaryl halides. A representative reaction with 3-iodotoluene proceeds as follows:
Key Features:
-
Catalyst System: Pd₂(dba)₃ with P(o-tol)₃ ligand
-
Solvent: DMF or toluene at 80–100°C
Nucleophilic Substitution
The tin-aryl bond undergoes substitution with hard nucleophiles (e.g., alkoxides):
Limitations: Competing protodestannylation occurs in protic solvents, necessitating anhydrous conditions .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The 3-fluorophenyl moiety is prevalent in bioactive molecules. For example, coupling with pyridyl halides yields fluorinated kinase inhibitors with enhanced metabolic stability .
Materials Science
Incorporation into π-conjugated polymers via Stille polycondensation produces electroluminescent materials for OLEDs, leveraging fluorine’s electron-withdrawing effects to tune bandgaps .
Comparative Analysis with Analogous Compounds
Tributyl(3-nitrophenyl)stannane
-
Reactivity: The -NO₂ group increases electrophilicity but reduces thermal stability.
-
Applications: Limited to low-temperature couplings due to decomposition risks.
Tributyl(4-fluorophenyl)stannane
-
Electronic Effects: Para-fluorine provides stronger resonance stabilization, enhancing coupling efficiency.
Future Directions
-
Catalyst Development: Designing air-stable Pd catalysts to enable coupling under ambient conditions.
-
Green Chemistry: Exploring solvent-free mechanochemical synthesis to reduce waste.
-
Biological Profiling: Assessing ecotoxicological impacts of tin byproducts in industrial effluents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume